molecular formula C12H11BrF3NO B1457537 1-[4-Bromo-3-(trifluoromethyl)benzoyl]pyrrolidine CAS No. 1500615-96-2

1-[4-Bromo-3-(trifluoromethyl)benzoyl]pyrrolidine

Cat. No. B1457537
CAS RN: 1500615-96-2
M. Wt: 322.12 g/mol
InChI Key: JFBAKEXYWPBOEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-Bromo-3-(trifluoromethyl)benzoyl]pyrrolidine, commonly referred to as 1-BTP, is a synthetic compound that is used in a variety of scientific research applications. It is a member of the pyrrolidine family of compounds, which are cyclic compounds containing a nitrogen atom in the ring structure. 1-BTP has a number of unique properties that make it useful in a variety of research applications, including its ability to act as a catalyst and its ability to bind to other molecules.

Scientific Research Applications

Organic Synthesis

As a building block in organic synthesis, this compound can be used to construct more complex molecules. Its reactive bromo and trifluoromethyl groups make it a versatile reagent for forming carbon-carbon and carbon-heteroatom bonds .

Material Science

In material science, the compound’s unique properties can contribute to the development of new materials with specific characteristics, such as increased resistance to degradation or improved thermal stability .

Catalysis

The bromo and trifluoromethyl groups can act as ligands in catalytic systems, potentially improving the efficiency of certain chemical reactions. This can be particularly useful in the field of green chemistry, where catalysts are sought to reduce energy consumption and waste .

Analytical Chemistry

This compound can serve as a standard or reference material in analytical methods. Its well-defined structure and properties allow for its use in calibrating instruments or validating analytical techniques .

Biochemistry

In biochemistry, the compound can be used to study enzyme-substrate interactions. It can act as an inhibitor or a substrate analogue to probe the mechanisms of enzymatic reactions .

properties

IUPAC Name

[4-bromo-3-(trifluoromethyl)phenyl]-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrF3NO/c13-10-4-3-8(7-9(10)12(14,15)16)11(18)17-5-1-2-6-17/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBAKEXYWPBOEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=C(C=C2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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